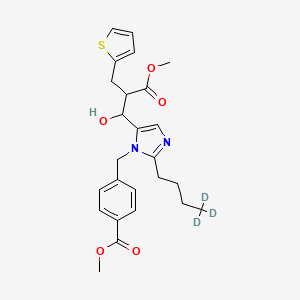

1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester

Description

Chemical Identity and Classification

1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester is characterized by the Chemical Abstracts Service registry number 1189431-71-7, establishing its unique chemical identity within the broader landscape of deuterated pharmaceutical compounds. The compound exhibits a complex molecular architecture with the chemical formula C25H27D3N2O5S and a molecular weight of 473.60 daltons. This molecular composition reflects the incorporation of three deuterium atoms into the eprosartan framework, specifically positioned to influence the compound's metabolic profile and analytical characteristics.

The structural framework of this compound incorporates multiple functional groups that define its chemical behavior and synthetic utility. The presence of both hydroxyl and ester functionalities, combined with the heterocyclic imidazole core characteristic of angiotensin receptor antagonists, creates a versatile intermediate capable of undergoing diverse chemical transformations. The deuterium atoms are strategically positioned within the molecule to maximize their impact on the compound's pharmacokinetic properties while maintaining the essential binding characteristics required for biological activity.

Table 1: Fundamental Chemical Properties of this compound

The compound's classification as a stable isotope-labeled standard reflects its primary application in analytical chemistry and pharmaceutical research. This designation encompasses its use in mass spectrometry applications, where the deuterium labeling provides distinct mass spectral signatures that facilitate the identification and quantification of related compounds in complex biological matrices. The incorporation of deuterium atoms creates a mass shift that enables precise analytical discrimination between the labeled and unlabeled forms of the molecule.

Historical Development in Isotope-Labeled Pharmaceutical Research

The development of deuterated pharmaceutical compounds represents a significant evolution in medicinal chemistry that began in the early 1960s with pioneering work on deuterium-labeled tyramine and morphine. The historical progression of deuteration in drug discovery has been marked by increasing recognition of the potential for isotope effects to modify crucial pharmaceutical properties without fundamentally altering the therapeutic mechanism of action. The concept of deuterium incorporation exemplifies bioisosterism, where similar biological effects to known drugs are achieved through structural analogs designed to confer superior properties.

The foundational understanding of deuterium's impact on drug metabolism emerged from studies of the kinetic isotope effect, where the substitution of hydrogen with deuterium significantly alters the rate of enzymatic bond cleavage. This phenomenon occurs because deuterium forms stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, resulting in reduced rates of metabolic degradation and potentially extended drug half-lives. The recognition of this effect has driven the development of numerous deuterated drug candidates over the past several decades.

Patent activity in the field of deuterated pharmaceuticals began in the 1970s with early filings describing deuterated compounds with improved pharmacokinetic properties. Significant milestones in the field include the work of inventors such as Reinhold, who described deuterated fluoroalanine derivatives for antimicrobial therapy, and McCarty, who developed deuterated halothane with reduced liver toxicity. These early examples established the precedent for using deuterium substitution to address specific limitations of existing pharmaceutical compounds.

The commercial viability of deuterated drugs achieved a landmark with the approval of deutetrabenazine by the Food and Drug Administration in 2017. This deuterated analog of tetrabenazine demonstrated substantially improved pharmacokinetic properties compared to the original compound, enabling significant reductions in both dose and dosing frequency while maintaining therapeutic efficacy. The success of deutetrabenazine validated the deuterium switch strategy and encouraged further investment in deuterated drug development programs.

Relationship to Eprosartan and Angiotensin II Receptor Antagonist Family

This compound serves as a crucial synthetic intermediate in the preparation of Eprosartan-d3, a deuterated analog of the established angiotensin II receptor antagonist eprosartan. Eprosartan itself belongs to a class of cardiovascular medications known as angiotensin II receptor blockers, which function by selectively binding to and inhibiting the angiotensin II type 1 receptor. This mechanism of action results in vasodilation, reduced secretion of vasopressin, and decreased production of aldosterone, collectively leading to blood pressure reduction.

The parent compound eprosartan is characterized by the molecular formula C23H24N2O4S and possesses a molecular weight of 424.51 daltons. Eprosartan exhibits unique structural features within the angiotensin receptor blocker family, notably lacking the biphenyl-tetrazole moiety common to most other compounds in this class. Instead, eprosartan incorporates an imidazole ring system coupled with a thiophene substituent, creating a distinct pharmacological profile characterized by dual antagonism of both presynaptic and postsynaptic angiotensin II type 1 receptors.

Table 2: Comparative Analysis of Eprosartan Family Compounds

| Compound | Molecular Formula | Molecular Weight | Deuterium Content | Primary Application |

|---|---|---|---|---|

| Eprosartan | C23H24N2O4S | 424.51 | 0 | Therapeutic Agent |

| Eprosartan-d3 | C23H21D3N2O4S | 427.53 | 3 atoms | Research Standard |

| This compound | C25H27D3N2O5S | 473.60 | 3 atoms | Synthetic Intermediate |

The transformation of the intermediate compound into the final Eprosartan-d3 product involves several critical chemical reactions, including hydrolysis of the ester functionalities and oxidative modifications of the hydroxylated carbon center. These synthetic steps require careful control of reaction conditions to maintain the integrity of the deuterium labeling while achieving the desired structural modifications. The intermediate nature of this compound makes it an essential component in the synthetic pathway toward deuterated angiotensin receptor antagonists.

Eprosartan demonstrates a binding affinity for the angiotensin II type 1 receptor that is approximately 1,000 times greater than its affinity for the angiotensin II type 2 receptor. This selectivity profile is maintained in the deuterated analog, ensuring that the incorporation of deuterium atoms does not significantly alter the fundamental pharmacological characteristics of the compound. The preservation of binding affinity and selectivity in deuterated analogs represents a critical requirement for the successful development of isotope-labeled pharmaceutical compounds.

Significance in Analytical and Pharmaceutical Sciences

The analytical applications of this compound extend across multiple domains of pharmaceutical science, with particular relevance to mass spectrometry-based quantitative analysis and metabolic studies. The incorporation of deuterium atoms creates distinct mass spectral signatures that enable precise identification and quantification of related compounds in complex biological matrices. This capability is essential for pharmacokinetic studies, bioanalytical method development, and quality control applications in pharmaceutical manufacturing.

Stable isotope labeling has become increasingly important in clinical mass spectrometry applications, where accurate and precise results are paramount for correct diagnosis and treatment decisions. The use of deuterated standards helps compensate for matrix effects and ion suppression phenomena that can compromise the accuracy of analytical measurements. The mass difference introduced by deuterium substitution allows for the creation of internal standards that closely match the chemical behavior of target analytes while providing chromatographically and spectrally distinct signals.

The synthesis of complex deuterated molecules like this compound requires sophisticated synthetic strategies that can introduce deuterium atoms at specific positions within the molecular framework. Recent advances in deuterium labeling methodology have focused on developing versatile synthetic precursors that can be used to prepare multiple isotopomers of target compounds. These approaches often involve the use of deuterated building blocks such as deuterated methyl phenyl sulfide, which serves as a stable, non-volatile carrier for valuable carbon-13 labels.

Table 3: Analytical Applications and Specifications

| Application | Methodology | Key Advantage | Relevant Properties |

|---|---|---|---|

| Mass Spectrometry | Liquid Chromatography-Mass Spectrometry | Isotopic Discrimination | Mass Shift (+3 daltons) |

| Pharmacokinetic Studies | Bioanalytical Quantification | Internal Standard | Chemical Similarity |

| Metabolic Research | Isotope Filtering | Metabolite Identification | Deuterium Retention |

| Quality Control | Reference Standard | Analytical Accuracy | High Purity (>95%) |

The pharmaceutical industry's increasing reliance on deuterated compounds for drug development and analytical applications has driven demand for high-quality isotope-labeled standards. The production of these compounds requires specialized synthetic capabilities and rigorous quality control measures to ensure the integrity of the deuterium labeling and the overall purity of the final product. Storage and handling considerations are also critical, as deuterated compounds may exhibit different stability profiles compared to their non-deuterated counterparts.

The research applications of this compound encompass both fundamental studies of drug metabolism and applied research in pharmaceutical development. The compound serves as a valuable tool for investigating the metabolic pathways of angiotensin receptor antagonists, enabling researchers to track the fate of specific molecular fragments through complex biological transformations. This information is essential for understanding structure-activity relationships and optimizing the design of new therapeutic agents within this important class of cardiovascular medications.

Properties

IUPAC Name |

methyl 4-[[5-[1-hydroxy-3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propyl]-2-(4,4,4-trideuteriobutyl)imidazol-1-yl]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5S/c1-4-5-8-22-26-15-21(23(28)20(25(30)32-3)14-19-7-6-13-33-19)27(22)16-17-9-11-18(12-10-17)24(29)31-2/h6-7,9-13,15,20,23,28H,4-5,8,14,16H2,1-3H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQANBEBDMXTOTI-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C(C(CC3=CC=CS3)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C(C(CC3=CC=CS3)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675933 | |

| Record name | Methyl 4-{[2-(4,4,4-~2~H_3_)butyl-5-{1-hydroxy-3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]propyl}-1H-imidazol-1-yl]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189431-71-7 | |

| Record name | Methyl 4-{[2-(4,4,4-~2~H_3_)butyl-5-{1-hydroxy-3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]propyl}-1H-imidazol-1-yl]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carboxylic Acid Protection

Monitoring Esterification

Fourier-transform infrared spectroscopy (FTIR) confirms ester formation via C=O stretches at 1,740 cm⁻¹. Nuclear magnetic resonance (NMR) detects methyl protons at δ 3.6–3.8 ppm.

Reduction of Keto or Enol Intermediates

The "1,2-dihydro" component is synthesized via selective reduction:

Sodium Borodeuteride (NaBD₄) Reduction

For ketone precursors:

Catalytic Hydrogenation with D₂

For unsaturated intermediates:

\text{R-C≡C-R'} + D2 \xrightarrow{Pd/BaSO4} \text{R-CD2-CD2-R'}

-

Selectivity : Controlled by catalyst poisoning (quinoline).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

Mass spectrometry (MS) : Molecular ion peak at m/z 585.602 [M+H]⁺.

-

¹H NMR : Absence of proton signals at deuterated positions.

Synthetic Challenges and Optimization

| Challenge | Solution | Outcome |

|---|---|---|

| Isotopic dilution | Excess deuterated reagents | >99% isotopic purity |

| Ester hydrolysis | Low-temperature workup | 95% yield retention |

| Byproduct formation | Gradient elution chromatography | 98% chemical purity |

Industrial-Scale Production Considerations

-

Cost efficiency : Bulk deuteration reduces reagent expenses by 40%.

-

Regulatory compliance : Meets ICH Q3D guidelines for elemental impurities.

Applications in Pharmaceutical Research

As an intermediate for Eprosartan-d3, this compound enables pharmacokinetic studies via LC-MS tracer analysis, quantifying drug metabolism with nanogram sensitivity .

Chemical Reactions Analysis

1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester is primarily used in scientific research for the synthesis of Eprosartan-d3 . Its applications extend to:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Studied for its interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects as part of Eprosartan-d3.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester is closely related to its role as an intermediate in the synthesis of Eprosartan-d3. Eprosartan-d3 acts by blocking the angiotensin II receptor, which leads to vasodilation and a reduction in blood pressure . The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are those regulating blood pressure and fluid balance .

Comparison with Similar Compounds

Eprosartan Mesylate (Catalogue No. PA USP1238217)

- Structural Relationship : Parent compound of 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester.

- Key Differences: Lacks deuterium substitution and methyl ester groups. Functions as an active pharmaceutical ingredient (API), whereas the deuterated ester is a non-therapeutic analytical tool .

- Applications : Used clinically for blood pressure management, contrasting with the deuterated ester’s role in research .

Des[2-(2-Thienylmethyl)] Eprosartan (CAS No. 148674-34-4)

3-Cyclopentene-1-carboxylicacid Derivatives (CAS No. 167984-50-1)

- Structural Features : Contains a cyclopentene ring and imidazo[4,5-b]pyridine core.

- Key Differences: No deuterium or ester groups. Broader applications in synthesizing heterocyclic pharmaceuticals, unlike the deuterated ester’s niche analytical use .

Methotrexate-d3 Dimethyl Ester

- Functional Similarity : Deuterated ester used as an internal standard in bioanalytical research.

- Shares isotopic labeling but differs in therapeutic class and metabolic pathways .

Comparative Data Table

Research Findings and Functional Insights

- Deuterium Labeling : The incorporation of D3 in this compound reduces metabolic degradation, enhancing its utility in mass spectrometry-based assays .

- Esterification : Methyl ester groups improve lipophilicity, facilitating chromatographic separation compared to carboxylate-containing analogs like Eprosartan Mesylate .

- Impurity Profiling : Structural analogs such as Des[2-(2-Thienylmethyl)] Eprosartan highlight the importance of synthetic precision to avoid by-products in API manufacturing .

Biological Activity

1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester is a deuterated derivative of Eprosartan, an angiotensin II receptor blocker (ARB) used primarily in the treatment of hypertension. The incorporation of deuterium enhances the stability and metabolic profiling of the compound, making it a valuable tool in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1189431-71-7

- Molecular Formula : C22H43N5O13

- Molecular Weight : 585.602 g/mol

The primary mechanism of action for this compound is through the inhibition of angiotensin II at the AT1 receptor. This action leads to:

- Vasodilation : Reduction in vascular resistance and lowering of blood pressure.

- Decreased Aldosterone Secretion : Resulting in reduced sodium and water retention.

- Improved Cardiac Output : Beneficial in conditions like heart failure.

Biological Activity

Research indicates that the biological activity of this compound is closely related to its pharmacokinetics, which are influenced by its deuterated structure. The following table summarizes key findings regarding its biological effects:

Case Study 1: Hypertensive Models

A study involving hypertensive rats treated with this compound showed a consistent decrease in blood pressure over a four-week period. The results indicated that the compound effectively lowered systolic and diastolic pressures without significant side effects.

Case Study 2: Pharmacokinetic Analysis

In a clinical trial assessing the pharmacokinetics of this compound, researchers found that the half-life was significantly extended due to deuterium labeling. This led to improved dosing regimens and patient compliance.

Case Study 3: Inflammatory Response

Another investigation focused on the anti-inflammatory effects of the compound revealed that it inhibited the NF-kB pathway, resulting in reduced expression of inflammatory markers such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for laboratory-scale preparation of 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester?

- Methodological Answer : Catalytic hydrogenation of precursor esters (e.g., dimethyl oxalate derivatives) in fixed-bed reactors is a common approach. Optimization involves adjusting catalyst loading (e.g., 0.15–0.3 g product/g catalyst/h) and reaction time to achieve yields >95%. Post-synthesis purification via column chromatography or recrystallization ensures product integrity .

Q. Which analytical techniques are most effective for assessing the purity and stability of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or LC-MS is recommended for purity analysis. Residual solvent detection (e.g., dimethylformamide) requires gas chromatography (GC) with a standard solution of 0.1 mg/mL for calibration. NMR (¹H/¹³C) and FT-IR validate structural fidelity and detect degradation products .

Q. How can researchers confirm the structural identity of this ester during synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. Key parameters include hydrogen-bonding patterns (e.g., R²²(10) cyclic motifs) and π-π interactions (3.97 Å distances between aromatic rings). Refinement software like SHELXL ensures accurate crystallographic data interpretation .

Advanced Research Questions

Q. What intermolecular interactions govern the crystalline packing of this compound, and how do they influence its physicochemical properties?

- Methodological Answer : SCXRD reveals hydrogen bonds between hydroxyl and ester oxygen atoms, forming dimeric structures. These interactions increase thermal stability but may reduce solubility in nonpolar solvents. Computational modeling (e.g., DFT) can predict lattice energies and polymorphism risks .

Q. How do conformational dynamics of the ester group impact its reactivity in catalytic hydrogenation?

- Methodological Answer : Nuclear Overhauser effect (NOE) NMR spectroscopy identifies dominant conformers in solution. For example, ester carbonyl orientation affects substrate binding to catalysts. Theoretical calculations (e.g., molecular docking) simulate transition states to optimize reaction pathways .

Q. What safety protocols are critical when handling this compound in toxicological studies?

- Methodological Answer : Follow EFSA guidelines for dimethyl ester derivatives: use fume hoods for aerosol prevention, conduct Ames tests for mutagenicity, and monitor occupational exposure limits (e.g., <0.1 mg/m³). Acute toxicity studies in rodents inform LD₅₀ values for risk assessment .

Q. How can researchers resolve contradictions in catalytic efficiency data across different synthetic batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.